(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride
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Overview
Description
(1S,6R)-2-Azabicyclo[410]heptane-1-carboxamide;hydrochloride is a bicyclic compound featuring a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride typically involves the cyclopropanation of azabicyclo[4.1.0]heptane derivatives. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to cyclopropanate cyclohexene in diethyl ether . Another method involves the transition-metal-free radical oxidation of 1,6-enyne cyclopropanation, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound often leverages scalable synthetic routes that ensure high yield and purity. The Simmons-Smith reaction is favored due to its operational simplicity and compatibility with various substrates. Additionally, the transition-metal-free radical oxidation method is gaining traction for its sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various functionalized derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition-metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azabicyclo derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
Chemistry
In chemistry, (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride is used as a building block for synthesizing complex molecules. Its rigid structure makes it an excellent scaffold for designing new compounds with specific biological activities.
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for developing new therapeutics.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A structurally similar compound used in organic synthesis.
Azabicyclo[3.1.0]hexane: Another azabicyclic compound with different ring sizes and properties.
Norcarane: A bicyclic hydrocarbon with similar synthetic routes but different applications.
Uniqueness
(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to serve as a versatile scaffold in drug design sets it apart from other similar compounds.
Properties
CAS No. |
2138192-21-7 |
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Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-6(10)7-4-5(7)2-1-3-9-7;/h5,9H,1-4H2,(H2,8,10);1H |
InChI Key |
UNRPRWPFZJORPD-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@]2(NC1)C(=O)N.Cl |
SMILES |
C1CC2CC2(NC1)C(=O)N.Cl |
Canonical SMILES |
C1CC2CC2(NC1)C(=O)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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